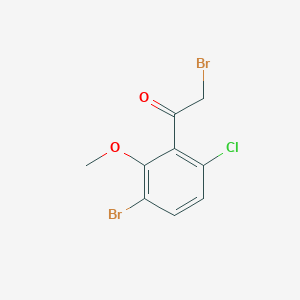
3-Bromo-6-chloro-2-methoxyphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-methoxyphenacyl bromide is an organic compound with the molecular formula C9H7Br2ClO2 and a molecular weight of 342.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenacyl bromide core. It is often used as a building block in organic synthesis due to its unique reactivity and structural properties.
Méthodes De Préparation
The synthesis of 3-Bromo-6-chloro-2-methoxyphenacyl bromide typically involves the bromination of 6-chloro-2-methoxyacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 1 positions of the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
3-Bromo-6-chloro-2-methoxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the phenacyl bromide core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Bromo-6-chloro-2-methoxyphenacyl bromide is utilized in various scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-6-chloro-2-methoxyphenacyl bromide include:
3-Bromo-6-chloro-2-methoxybenzaldehyde: This compound shares the same bromine, chlorine, and methoxy substituents but has an aldehyde group instead of a phenacyl bromide core.
3-Bromo-6-chloro-2-methoxybenzoic acid: This compound has a carboxylic acid group in place of the phenacyl bromide core.
3-Bromo-6-chloro-2-methoxyphenol: This compound features a hydroxyl group instead of the phenacyl bromide core.
The uniqueness of this compound lies in its phenacyl bromide core, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propriétés
Formule moléculaire |
C9H7Br2ClO2 |
|---|---|
Poids moléculaire |
342.41 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2ClO2/c1-14-9-5(11)2-3-6(12)8(9)7(13)4-10/h2-3H,4H2,1H3 |
Clé InChI |
UEFGEIDIEWPCQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)CBr)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


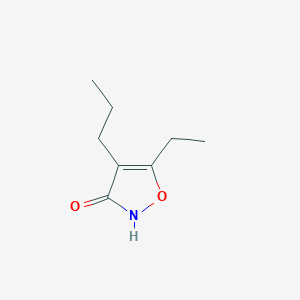

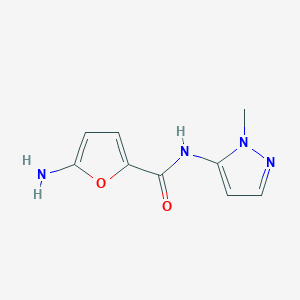
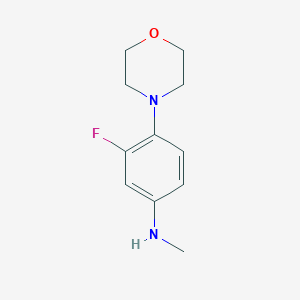
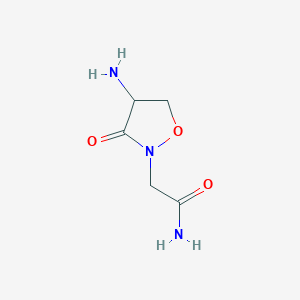
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

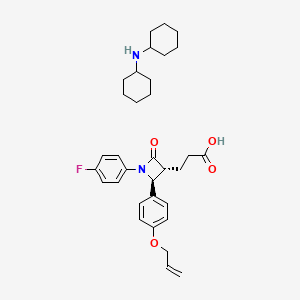
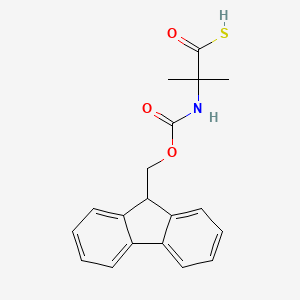
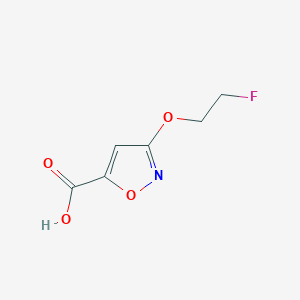
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
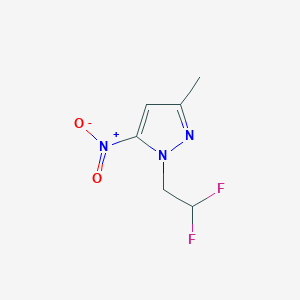
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)

